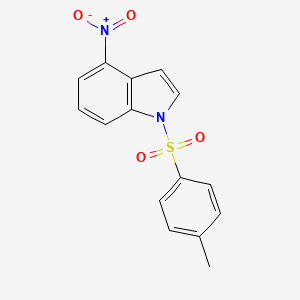
4-nitro-1-tosyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- typically involves the reaction of indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated indole derivative . The nitro group can be introduced through nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- has several scientific research applications:
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole,1-[(4-methylphenyl)sulfonyl]-3-nitro-: Similar structure but with the nitro group at the 3-position.
1H-Indole,1-[(4-methylphenyl)sulfonyl]-2-nitro-: Similar structure but with the nitro group at the 2-position.
1H-Indole,1-[(4-methylphenyl)sulfonyl]-5-nitro-: Similar structure but with the nitro group at the 5-position.
Uniqueness
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- is unique due to the specific positioning of the nitro group at the 4-position, which can influence its chemical reactivity and biological activity differently compared to its isomers. This unique positioning can result in distinct interactions with biological targets and different pharmacological profiles.
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-nitroindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-5-7-12(8-6-11)22(20,21)16-10-9-13-14(16)3-2-4-15(13)17(18)19/h2-10H,1H3 |
InChI Key |
IZJPEYFMAAJLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B8476664.png)
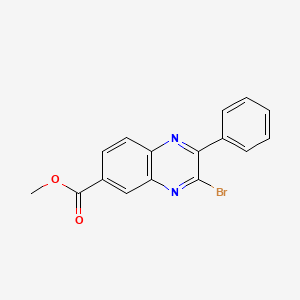
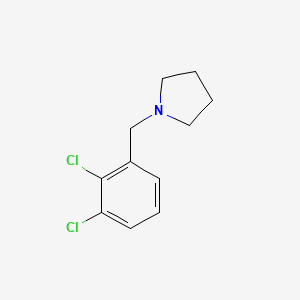
![Benzoic acid,4-[(1s)-1-[[(2,3-dihydro-1h-indol-7-yl)carbonyl]amino]ethyl]-,methyl ester](/img/structure/B8476687.png)

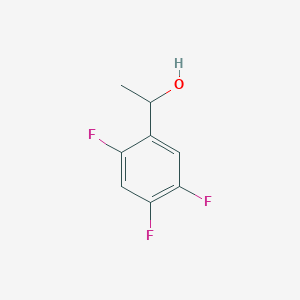
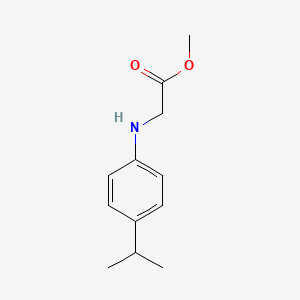
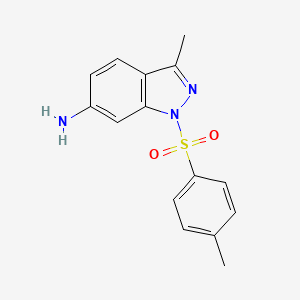

![4-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)naphthalene-1-carbonitrile](/img/structure/B8476721.png)
![2-amino-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B8476729.png)

![tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate](/img/structure/B8476754.png)
